4-oxo-8H-quinazoline-8-carboxylic acid
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Overview
Description
4-oxo-8H-quinazoline-8-carboxylic acid is a derivative of quinazoline, a heterocyclic compound that consists of two fused six-membered aromatic rings, benzene and pyrimidine.
Preparation Methods
The synthesis of 4-oxo-8H-quinazoline-8-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with various reagents. One common method is the reaction of anthranilic acid with formamide at elevated temperatures to form quinazolin-4(3H)-one, which can then be further modified to obtain the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
4-oxo-8H-quinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinazoline derivatives.
Common reagents used in these reactions include acid chlorides, anhydrides, and formates. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-oxo-8H-quinazoline-8-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-8H-quinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as thymidylate synthase and tyrosine kinase, which are involved in DNA synthesis and cell signaling pathways, respectively . These interactions lead to the compound’s biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
4-oxo-8H-quinazoline-8-carboxylic acid is unique among quinazoline derivatives due to its specific functional groups and biological activities. Similar compounds include:
Quinazolin-4(3H)-one: A precursor in the synthesis of this compound with similar biological activities.
2-cyano-3,4-dihydro-4-oxoquinazoline: Another quinazoline derivative with distinct pharmacological properties.
Quinazoline-2,4(1H,3H)-dione: A compound with dual carbonyl groups, exhibiting different reactivity and biological activities compared to this compound.
These compounds share a common quinazoline scaffold but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-8H-quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4,6H,(H,13,14) |
InChI Key |
WHQYZRGXARLFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC=NC(=O)C2=C1)C(=O)O |
Origin of Product |
United States |
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